molecular formula C15H11N5O6S B2794701 3,5-Dinitrobenzoic acid; [(4-cyanophenyl)sulfanyl]methanimidamide CAS No. 2350179-15-4

3,5-Dinitrobenzoic acid; [(4-cyanophenyl)sulfanyl]methanimidamide

Cat. No. B2794701
M. Wt: 389.34
InChI Key: DEKUDPOTSLWXAY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3,5-Dinitrobenzoic acid; [(4-cyanophenyl)sulfanyl]methanimidamide” is represented by the linear formula C15H11N5O6S . The InChI code for this compound is 1S/C8H7N3S.C7H4N2O6/c9-5-6-1-3-7 (4-2-6)12-8 (10)11;10-7 (11)4-1-5 (8 (12)13)3-6 (2-4)9 (14)15/h1-4H, (H3,10,11);1-3H, (H,10,11) .


Physical And Chemical Properties Analysis

The physical form of “3,5-Dinitrobenzoic acid; [(4-cyanophenyl)sulfanyl]methanimidamide” is solid . The molecular weight of the compound is 389.35 .

Scientific Research Applications

Coordination Polymers and Complexes

The synthesis and structure elucidation of coordination polymers involving 3,5-dinitrobenzoic acid reveal its potential in forming diverse metal-organic frameworks (MOFs). These complexes exhibit solvent-dependent self-assembly, leading to various recognition patterns and structures that incorporate the solvent molecules into the crystal lattice. Such coordination polymers and complexes find applications in catalysis, gas storage, and separation technologies due to their unique structural properties (Pedireddi & Varughese, 2004).

Antitubercular Agents

Research into antituberculosis agents has identified derivatives of 3,5-dinitrobenzoic acid as promising compounds. These derivatives have shown significant in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with minimal inhibitory concentration values as low as 0.03 μM. Their high selectivity and low toxicity in mammalian cell lines underline their potential as effective antitubercular drugs (Karabanovich et al., 2016).

Chemical Synthesis and Modification

The versatility of 3,5-dinitrobenzoic acid extends to the synthesis of non-symmetrical derivatives, such as amines, ethers, and sulfides, showcasing its utility in organic synthesis. These compounds can be tailored for various applications, including the development of new materials, pharmaceuticals, and chemical intermediates (Barker et al., 2008).

Chemiluminescence Studies

Investigations into sulfanyl-substituted bicyclic dioxetanes derived from 3,5-dinitrobenzoic acid derivatives have contributed to our understanding of chemiluminescence. These studies provide insights into the mechanisms of light emission and the potential for developing novel chemiluminescent probes for analytical and bioanalytical applications (Watanabe et al., 2010).

Green Chemistry Applications

The conversion of alcohols to their corresponding 3,5-dinitrobenzoates using ionic liquids under microwave irradiation represents an environmentally friendly approach in organic synthesis. This method highlights the role of 3,5-dinitrobenzoic acid in promoting green chemistry practices by minimizing hazardous by-products (Sonkar et al., 2022).

Safety And Hazards

The safety information for “3,5-Dinitrobenzoic acid; [(4-cyanophenyl)sulfanyl]methanimidamide” includes several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include P260, P262, P270, P280, P302+P352, P304+P340, P305+P351+P338, P402+P404 .

properties

IUPAC Name

(4-cyanophenyl) carbamimidothioate;3,5-dinitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S.C7H4N2O6/c9-5-6-1-3-7(4-2-6)12-8(10)11;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-4H,(H3,10,11);1-3H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKUDPOTSLWXAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)SC(=N)N.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dinitrobenzoic acid; [(4-cyanophenyl)sulfanyl]methanimidamide

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